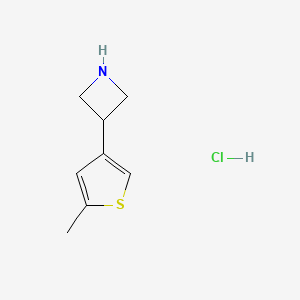
3-(5-Methyl-3-thienyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32662199” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and various applications to appreciate its significance in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662199” involves a series of chemical reactions that require precise conditions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662199” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency, reducing costs, and ensuring consistent quality. Advanced techniques such as automated control systems and real-time monitoring are employed to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“MFCD32662199” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert “MFCD32662199” into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its desired state.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
“MFCD32662199” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and studies to understand cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which “MFCD32662199” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired outcomes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
3-(5-methylthiophen-3-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-6-2-7(5-10-6)8-3-9-4-8;/h2,5,8-9H,3-4H2,1H3;1H |
InChI Key |
ODUQXBLXRUYFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















